(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid
CAS No.: 270062-91-4
Cat. No.: VC2165660
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270062-91-4 |
|---|---|
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 |
| Standard InChI Key | YOSGJRFPFRIFNX-IBGZPJMESA-N |
| Isomeric SMILES | CC1=CC=CC=C1C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid possesses a well-defined chemical structure with several key components that contribute to its functionality. The compound has the molecular formula C26H25NO4 with a molecular weight of 415.48 g/mol .
The molecule features:
-
A chiral center with S-configuration
-
The Fmoc protecting group containing the fluorene ring system
-
A carboxylic acid functional group
-
An ortho-tolyl moiety (toluene with methyl group at the ortho position)
The stereochemistry of this compound is particularly significant, as the S-configuration at the chiral center affects its behavior in stereoselective peptide synthesis applications.
Physical Characteristics
The physical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.48 g/mol |
| CAS Registry Number | 270062-91-4 |
| Purity | >98.00% |
| Recommended Storage | 2-8°C |
These properties highlight the compound's high purity (>98.00%), making it suitable for research applications requiring precise chemical compositions .
| Desired Concentration | Volume Required for Different Sample Quantities |
|---|---|
| 1 mg | |
| 1 mM | 2.4069 mL |
| 5 mM | 0.4814 mL |
| 10 mM | 0.2407 mL |
These calculations facilitate precise preparation of stock solutions for various research protocols . The preparation of stock solutions requires selecting appropriate solvents based on the research requirements and the compound's solubility profile.
Research Applications
Role in Peptide Synthesis
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid serves a crucial function in solid-phase peptide synthesis (SPPS). The Fmoc protecting group plays a vital role in this process by:
-
Protecting the amino group during synthesis steps
-
Allowing for controlled and selective peptide bond formation
-
Being selectively removable under basic conditions while remaining stable in acidic environments
This selective protection and deprotection capability makes Fmoc-protected amino acids fundamental building blocks in modern peptide synthesis strategies. The presence of the ortho-tolyl group in this particular compound introduces specific steric and electronic properties that can influence the structure and function of resulting peptides.
Comparison with Related Compounds
Structural Analogs
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid belongs to a family of Fmoc-protected amino acids. Related compounds with similar structural elements include:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid | 270062-91-4 | C26H25NO4 | 415.48 g/mol | Contains ortho-tolyl group |
| (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | 193954-26-6 | C19H19NO4 | 325.4 g/mol | Contains methyl group instead of tolyl group |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid | 1260587-57-2 | C26H25NO4 | 415.5 g/mol | Contains para-tolyl instead of ortho-tolyl group |
These structural variations result in different chemical properties and potentially different behaviors in peptide synthesis applications .
Structure-Activity Relationships
The position of substituents in these related compounds significantly impacts their chemical behavior and application in peptide synthesis. For example:
-
The ortho-tolyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid creates different steric effects compared to the para-tolyl group in its structural analog
-
These steric differences can influence:
-
Reactivity during peptide coupling
-
Solubility characteristics
-
Three-dimensional structure of resulting peptides
-
Potential biological activity of synthesized peptides
-
Understanding these structure-activity relationships is crucial for selecting the appropriate Fmoc-protected amino acid for specific research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume